N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is an amide group, a thioether group, and a trifluoromethyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups around the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amide group could participate in hydrolysis reactions, the thioether group could undergo oxidation, and the pyrimidine ring could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could make it somewhat soluble in water. The trifluoromethyl group could increase its lipophilicity, which could affect its distribution in the body .Scientific Research Applications
New Routes to Pyridopyrimidinones and Triazolopyrimidinones
Research by Hassneen and Abdallah (2003) explored the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives through various chemical reactions. These compounds were synthesized to understand their chemical properties and potential applications in medicinal chemistry and materials science. The study provides foundational knowledge for developing new compounds with specific functionalities for targeted scientific applications (Hassneen & Abdallah, 2003).
Novel Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. This research demonstrates the potential of complex molecules in the development of new therapeutic agents, providing a pathway for the creation of drugs with improved efficacy and selectivity (Abu‐Hashem et al., 2020).
Rhenium and Technetium Complexes
The study by Huy et al. (2008) on rhenium and technetium complexes with tridentate benzamidine ligands highlights the application of complex molecules in the development of radiopharmaceuticals and diagnostic agents. These complexes could be used in imaging and therapy, showcasing the interdisciplinary applications of such chemical compounds in medicine and chemistry (Huy et al., 2008).
Anticonvulsant Activity of Ameltolide Analogues
Research on ameltolide analogues by Lambert et al. (1995) investigated the anticonvulsant activity of new compounds. This work is indicative of the broader potential of chemical compounds in the development of novel pharmaceuticals for the treatment of neurological disorders (Lambert et al., 1995).
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c1-11-3-8-15(12(2)9-11)27-16(31)10-34-21-29-18(26)17(20(33)30-21)28-19(32)13-4-6-14(7-5-13)22(23,24)25/h3-9H,10H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBKTPHLTBASOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide |
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